Eleutheroside D

Stereochemistry Chiral discrimination Circular dichroism spectroscopy

Researchers quantifying Eleutherococcus senticosus extracts face stereochemical interference from Eleutheroside E. Eleutheroside D is the essential enantiomer-specific reference standard, providing unambiguous HPLC quantification and circular dichroism calibration. • 3-fold higher natural abundance than Eleutheroside E minimizes LOD constraints • Positive Cotton effect at 200 nm enables chiral purity verification • ≥98% purity reference material for reproducible batch-to-batch QC

Molecular Formula C34H46O18
Molecular Weight 742.7 g/mol
CAS No. 79484-75-6
Cat. No. B1429332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEleutheroside D
CAS79484-75-6
Molecular FormulaC34H46O18
Molecular Weight742.7 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC
InChIInChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15-,16+,21-,22-,23-,24-,25+,26+,27-,28-,29-,30-,33+,34+/m1/s1
InChIKeyFFDULTAFAQRACT-LHJOJEKWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eleutheroside D: Identity and Procurement


Eleutheroside D (C34H46O18, MW 742.72) is a phenylpropanoid lignan glycoside isolated from the roots and rhizomes of Eleutherococcus senticosus (Siberian ginseng) [1]. It is characterized as a dimer of sinapyl alcohol glucoside and exists as the optical isomer of Eleutheroside E (Acanthoside D) [1][2]. Within the eleutheroside class—which comprises steroidal glycosides (Eleutheroside A), phenolic glycosides (Eleutheroside B/Syringin), coumarin glycosides (Eleutheroside B1), and lignan diglucosides (Eleutherosides D, E, and others)—each compound exhibits distinct chemical structures and bioactivity profiles [2][3]. Eleutheroside D is a high-purity reference standard employed for analytical quantification, quality control, and bioactivity assessment in research and industrial applications.

Eleutheroside D: Non-Interchangeable with Eleutherosides E and B


Substituting Eleutheroside D with Eleutheroside E—its direct optical isomer—or Eleutheroside B (syringin) is scientifically unsound due to fundamental differences in stereochemistry, spectroscopic properties, and quantitative abundance. Circular dichroism experiments reveal opposite Cotton effects at 200 nm (positive for Eleutheroside D vs. negative for Eleutheroside E), demonstrating that these enantiomers can be unambiguously distinguished and are not analytically interchangeable [1]. Their natural content ratio in E. senticosus root material differs (12:4 for D:E) [2], meaning that substituting one for the other in extract standardization will skew quantitative results. Furthermore, Eleutheroside B (syringin) belongs to a different chemical subclass (phenolic glycoside) and has demonstrated antidepressant activity with a 62% increase in movement time in rat behavioral assays, a pharmacological profile not yet characterized for Eleutheroside D [3]. The selection of Eleutheroside D as a reference standard must therefore be explicit; generic substitution with related eleutherosides will compromise analytical accuracy and biological reproducibility.

Eleutheroside D: Quantitative Differentiation Evidence


Stereochemical Differentiation by Circular Dichroism

Eleutheroside D (acanthoside D) exhibits a positive Cotton effect at 200 nm in circular dichroism (CD) spectroscopy, whereas its optical isomer Eleutheroside E displays a negative Cotton effect at the same wavelength [1]. This dichroic inversion provides an unambiguous spectroscopic fingerprint for identity verification and purity assessment, a capability not achievable with conventional UV or HPLC detectors.

Stereochemistry Chiral discrimination Circular dichroism spectroscopy

Relative Abundance in E. senticosus Root

The reported content ratio of Eleutherosides A, B, C, D, E, F, and G in Eleutherococcus senticosus crude drug is approximately 8:30:10:12:4:2:1 [1]. Eleutheroside D (ratio value 12) is threefold more abundant than Eleutheroside E (ratio value 4) in the native plant material, a quantitative difference that has direct implications for extract standardization and analytical method sensitivity requirements.

Phytochemistry Quantitative analysis Marker compound standardization

Electronic Structure Distinction via CNDO/S

A CNDO/S quantum-chemical study evaluated the electronic structure characteristics of Eleutherosides B, B1, D, and E, demonstrating that each glycoside possesses a distinct computed electronic profile [1]. These differences in electron density distribution and frontier orbital energies arise from variations in aglycone structure (phenylpropanoid vs. coumarin vs. lignan) and stereochemistry, providing a theoretical foundation for differential reactivity and spectroscopic behavior.

Quantum chemistry CNDO/S calculations Electronic structure

Antidepressant Activity: Eleutheroside B vs. D

In a comparative in vivo study using the Porsolt forced swim test in rats, Eleutheroside B (syringin) administered at 10 mg/kg (intragastric) produced a 62% increase in active movement time relative to water control, significantly exceeding the 27% increase observed with the reference drug amitriptyline (5 mg/kg) [1]. Eleutheroside B1 at the same dose yielded a 51% increase. Eleutheroside D was not directly evaluated in this study, highlighting a critical gap in the comparative pharmacological characterization of the eleutheroside series.

Antidepressant activity Porsolt swim test In vivo pharmacology

Eleutheroside D: Validated Application Scenarios


Chiral Purity and Enantiomer-Specific Analysis

Eleutheroside D serves as the essential reference standard for establishing enantiomer-specific HPLC methods and for circular dichroism (CD) calibration. Its positive Cotton effect at 200 nm, in direct opposition to the negative effect of Eleutheroside E, provides an unambiguous spectroscopic benchmark for chiral purity assessment [1]. Laboratories developing stereoselective analytical workflows or performing enantiomeric excess determinations in botanical extracts must procure Eleutheroside D as a primary reference compound.

Quantitative Analysis and Extract Standardization

Given its 3-fold higher natural abundance relative to Eleutheroside E in Eleutherococcus senticosus root material [2], Eleutheroside D is the analytically preferred marker compound for quantitative HPLC or LC-MS/MS assays. Its use minimizes limit-of-detection (LOD) constraints and improves assay robustness for batch-to-batch quality control of dietary supplements and herbal preparations. Procurement of high-purity Eleutheroside D reference material is a prerequisite for accurate standardization workflows.

QSAR Modeling and Computational Chemistry

The distinct CNDO/S quantum-chemical electronic structure parameters of Eleutheroside D, which differentiate it from Eleutherosides B, B1, and E, make this compound a requisite input for quantitative structure-activity relationship (QSAR) models and molecular docking simulations targeting specific protein-ligand interactions [3]. Researchers performing computational studies on eleutheroside pharmacology must source the correct compound; substitution with Eleutheroside E will introduce erroneous stereoelectronic parameters.

Bioactivity Screening for Uncharacterized Endpoints

Since Eleutheroside D's pharmacological profile remains largely uncharacterized relative to Eleutheroside B (antidepressant activity, +62% movement increase) and Eleutheroside E (neuroprotection, anti-inflammatory effects), procurement of purified Eleutheroside D is essential for de novo screening campaigns [4]. Researchers investigating anti-inflammatory, hypoglycemic, or immunomodulatory mechanisms must use authentic Eleutheroside D to generate compound-specific activity data rather than relying on extrapolation from related eleutherosides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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